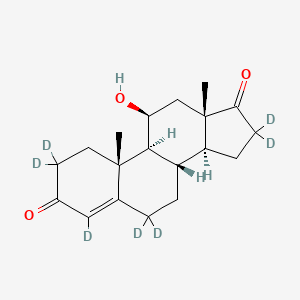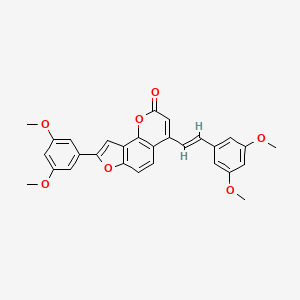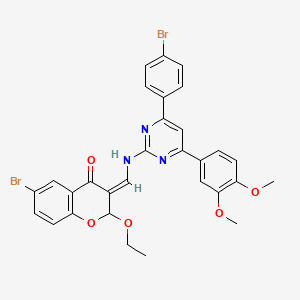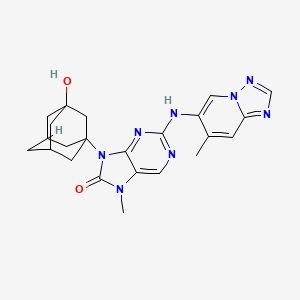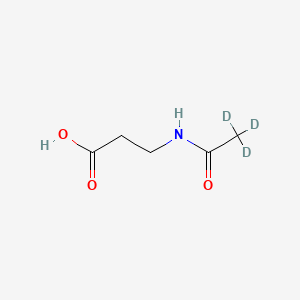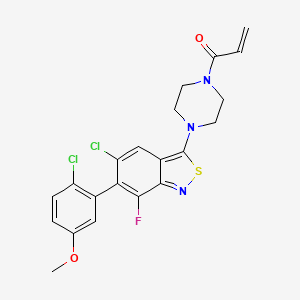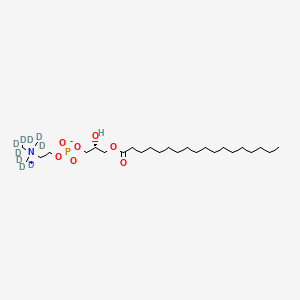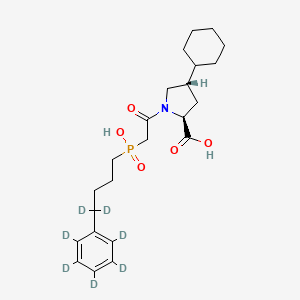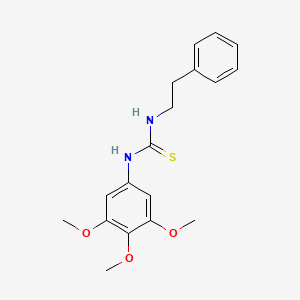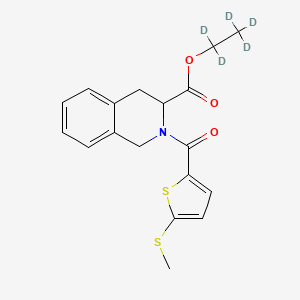
6-Desacetyl-6-bromo-N-Boc Palbociclib-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Desacetyl-6-bromo-N-Boc Palbociclib-d4 is a deuterated derivative of 6-Desacetyl-6-bromo-N-Boc Palbociclib. It is a stable isotope-labeled compound used primarily in scientific research. The compound is a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6, which are crucial for cell cycle regulation. This compound is often used in the study of cancer, particularly breast cancer, due to its role in inhibiting cell proliferation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Desacetyl-6-bromo-N-Boc Palbociclib-d4 involves multiple steps, starting from the appropriate brominated precursor. The key steps include:
Bromination: Introduction of a bromine atom into the precursor molecule.
Deacetylation: Removal of the acetyl group to yield the desacetylated product.
Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) protecting group to the nitrogen atom.
Deuteration: Incorporation of deuterium atoms to achieve the deuterated derivative
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:
Reaction Temperature: Maintaining optimal temperatures to ensure efficient reactions.
Catalysts: Use of appropriate catalysts to enhance reaction rates.
Purification: Employing techniques such as chromatography to purify the final product
Analyse Chemischer Reaktionen
Types of Reactions
6-Desacetyl-6-bromo-N-Boc Palbociclib-d4 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
6-Desacetyl-6-bromo-N-Boc Palbociclib-d4 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its role in cell cycle regulation and inhibition of CDK4 and CDK6.
Medicine: Investigated for its potential in cancer treatment, particularly breast cancer.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Wirkmechanismus
The mechanism of action of 6-Desacetyl-6-bromo-N-Boc Palbociclib-d4 involves inhibition of cyclin-dependent kinases CDK4 and CDK6. These kinases are essential for the progression of the cell cycle from the G1 phase to the S phase. By inhibiting these kinases, the compound effectively halts cell proliferation, making it a valuable tool in cancer research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Desacetyl-6-bromo Palbociclib: A non-deuterated version with similar inhibitory properties.
Palbociclib: The parent compound, widely used in cancer treatment.
Other CDK Inhibitors: Compounds like Ribociclib and Abemaciclib, which also target CDK4 and CDK6
Uniqueness
6-Desacetyl-6-bromo-N-Boc Palbociclib-d4 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements in research applications .
Eigenschaften
Molekularformel |
C27H34BrN7O3 |
|---|---|
Molekulargewicht |
588.5 g/mol |
IUPAC-Name |
tert-butyl 4-[6-[(6-bromo-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]-2,2,6,6-tetradeuteriopiperazine-1-carboxylate |
InChI |
InChI=1S/C27H34BrN7O3/c1-17-20-16-30-25(32-23(20)35(24(36)22(17)28)18-7-5-6-8-18)31-21-10-9-19(15-29-21)33-11-13-34(14-12-33)26(37)38-27(2,3)4/h9-10,15-16,18H,5-8,11-14H2,1-4H3,(H,29,30,31,32)/i13D2,14D2 |
InChI-Schlüssel |
UTSOLZWQDXJQRH-RYIWKTDQSA-N |
Isomerische SMILES |
[2H]C1(CN(CC(N1C(=O)OC(C)(C)C)([2H])[2H])C2=CN=C(C=C2)NC3=NC=C4C(=C(C(=O)N(C4=N3)C5CCCC5)Br)C)[2H] |
Kanonische SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)OC(C)(C)C)C5CCCC5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



